octahydro-1H-indole-1-sulfonylchloride

Description

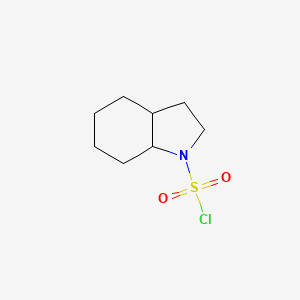

Octahydro-1H-indole-1-sulfonylchloride is a bicyclic sulfonyl chloride derivative characterized by a fully saturated indole ring system (octahydroindole) with a sulfonyl chloride group (-SO₂Cl) at the 1-position. This compound is of significant interest in organic synthesis due to the reactivity of the sulfonyl chloride group, which enables its use as a sulfonating agent or intermediate in pharmaceuticals, agrochemicals, and materials science. The saturated structure confers distinct physicochemical properties compared to aromatic indole derivatives, including altered solubility, stability, and electronic characteristics .

Properties

Molecular Formula |

C8H14ClNO2S |

|---|---|

Molecular Weight |

223.72 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydroindole-1-sulfonyl chloride |

InChI |

InChI=1S/C8H14ClNO2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h7-8H,1-6H2 |

InChI Key |

HSPTUOVEOPBNFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCN2S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indole-1-sulfonylchloride typically involves the reaction of an indole derivative with a sulfonyl chloride reagent One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst to form the indole core

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in the industrial synthesis include phenylhydrazine, ketones, and sulfonyl chloride reagents.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-1-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction Reactions: The indole core can undergo oxidation to form oxindole derivatives or reduction to form indoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Derivatives: Formed from substitution reactions with alcohols.

Oxindole and Indoline Derivatives: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

Octahydro-1H-indole-1-sulfonylchloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives. It is also used in the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of octahydro-1H-indole-1-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to various biological effects. The indole core can also interact with receptors and enzymes, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Octahydro-1H-indole-1-sulfonylchloride and Analogues

Key Observations :

- Reactivity : The sulfonyl chloride group in this compound is highly electrophilic, facilitating nucleophilic substitution reactions (e.g., with amines or alcohols). This contrasts with azide-containing derivatives (e.g., 6-(2-Azidoethoxy)-1H-indole), which undergo click chemistry or Staudinger reactions .

- Saturation Effects : The octahydroindole core reduces aromatic conjugation, leading to lower resonance stabilization and increased flexibility compared to aromatic indoles like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

Reactivity Insights :

- Sulfonyl chlorides are superior to chlorides (e.g., 1-bromo-2-chloroethane in ) in electrophilic substitution due to stronger electron-withdrawing effects.

- Aromatic indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit regioselective reactivity at electron-rich positions (C-3, C-5), while saturated derivatives favor aliphatic substitution .

Spectroscopic and Analytical Data

- Aromatic Indoles : ¹³C-NMR signals for aromatic carbons range from δ 116–136 ppm (e.g., C-7a in 3-methyl-1H-indole: δ 136.33) .

- Saturated Indoles : Expected ¹³C-NMR signals for aliphatic carbons (δ < 60 ppm) and sulfonyl chloride-bearing carbons (δ ~55–65 ppm, based on analogous sulfonamides).

- HRMS : Aromatic indoles (e.g., C₁₅H₁₅N₂) show accurate mass matches (e.g., m/z 223.1225), while octahydro derivatives would exhibit higher hydrogen content and distinct isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.